6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a glycoside compound known for its diverse biological and chemical properties . This compound is characterized by its complex structure, which includes multiple functional groups such as carboxylic acids, methoxy groups, and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple stepsCommon reagents used in the synthesis include methoxyphenol derivatives and carboxylic acid precursors . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxylic acids may produce alcohols.
Scientific Research Applications
6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share some biological activities but differ significantly in structure and specific applications.
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows for a wide range of chemical modifications and biological activities. This makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C16H18O10 |
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Molecular Weight |
370.31 g/mol |
IUPAC Name |
6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H18O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23) |
InChI Key |
SHJZLGVIOYFHCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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